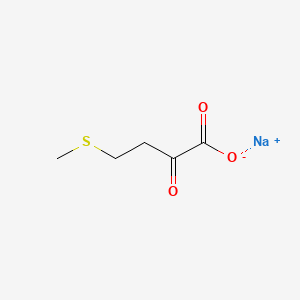

Sodium 4-(methylthio)-2-oxobutanoate

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

The primary targets of MTOB, also known as Sodium 4-(methylthio)-2-oxobutanoate or Fema No. 3881, are the C-terminal binding proteins (CtBP) 1 and 2 . CtBPs are transcriptional co-repressors that play a crucial role in various cellular processes, including apoptosis, cell cycle regulation, and development .

Mode of Action

MTOB acts as a potent inhibitor of CtBP1 and CtBP2 . It inhibits the transactivation activity of these proteins, thereby attenuating their function . MTOB achieves this by evicting CtBP1 and CtBP2 from their target promoters, antagonizing their transcriptional regulatory activity, particularly in breast cancer cell lines .

Biochemical Pathways

MTOB’s action on CtBP1 and CtBP2 affects several biochemical pathways. For instance, it causes significant derepression of 40% of CtBP target genes, including FGF9, CTNNB1, CEBPB, among others . These genes are involved in various cellular processes, suggesting that MTOB’s action can have wide-ranging effects on cellular function.

Result of Action

The inhibition of CtBP1 and CtBP2 by MTOB has several molecular and cellular effects. It attenuates repetitive head injury-elicited neurologic dysfunction and neuroinflammation . In the context of cancer, MTOB’s action can disrupt the transcriptional regulation activities of CtBP1 and CtBP2, potentially affecting cancer cell proliferation and survival .

Analyse Biochimique

Biochemical Properties

MTOB plays a significant role in biochemical reactions, particularly in the inhibition of CtBP1 and CtBP2 . These proteins are known to have transactivation activities, which can be suppressed by MTOB . This interaction between MTOB and CtBP proteins is crucial in mitigating neurological disorders and inflammation caused by repetitive head injuries .

Cellular Effects

The effects of Sodium 4-(methylthio)-2-oxobutanoate on cells are profound. It influences cell function by modulating cell signaling pathways and gene expression . Specifically, MTOB has been shown to antagonize the transcriptional regulatory activity of CtBP1 and CtBP2 in breast cancer cell lines .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, particularly CtBP . It inhibits the transactivation activities of CtBP1 and CtBP2, leading to changes in gene expression .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At a dosage of 860 mg/kg, MTOB has been shown to effectively inhibit the increase in righting reflex duration and significantly reduce the severity of neurological symptoms .

Metabolic Pathways

This compound is involved in metabolic pathways, interacting with enzymes and cofactors . Specific details about these interactions and their effects on metabolic flux or metabolite levels are not currently available.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

L'acide méthylthiobutyrique (sodium) peut être synthétisé par désamination oxydative de la D,L-méthionine à l'aide de la D-aminoacide oxydase (DAAO). La réaction est effectuée dans un réacteur à cuve agitée avec élimination in situ du produit afin d'éviter la conversion de l'acide méthylthiobutyrique en acide 3-méthylthiopropionique (MTPA). Le milieu réactionnel est recirculé à travers une colonne échangeuse d'anions forte pour éliminer l'acide méthylthiobutyrique du milieu réactionnel. Après la réaction, l'acide méthylthiobutyrique est cristallisé sous forme de sel de sodium .

Méthodes de production industrielle

La production industrielle de l'acide méthylthiobutyrique (sodium) implique l'utilisation de la technologie des enzymes immobilisées, qui offre des rendements et une efficacité plus élevés par rapport aux méthodes de synthèse chimique traditionnelles. Cette méthode est particulièrement avantageuse pour la production d'acides R-cétoniques, essentiels dans diverses applications cliniques et nutritionnelles .

Analyse Des Réactions Chimiques

Types de réactions

L'acide méthylthiobutyrique (sodium) subit plusieurs types de réactions chimiques, notamment :

Réduction : La réduction de l'acide méthylthiobutyrique est moins courante, mais peut se produire dans des conditions spécifiques.

Substitution : L'acide méthylthiobutyrique peut subir des réactions de substitution, en particulier en présence de nucléophiles forts.

Réactifs et conditions communs

Substitution : Des nucléophiles forts tels que le borohydrure de sodium peuvent être utilisés dans des conditions douces.

Principaux produits

Les principaux produits formés à partir de l'oxydation de l'acide méthylthiobutyrique comprennent le 2-oxobutyrate et d'autres oxoacides apparentés .

Applications de la recherche scientifique

L'acide méthylthiobutyrique (sodium) a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme substrat pour étudier l'activité des CtBP et d'autres déshydrogénases.

Biologie : Investigué pour son rôle dans l'apoptose cellulaire et la régulation transcriptionnelle.

Industrie : Utilisé dans la production d'acides R-cétoniques, importants en nutrition clinique et en génie métabolique.

Mécanisme d'action

L'acide méthylthiobutyrique (sodium) exerce ses effets principalement en inhibant l'activité de transactivation de CtBP1 et CtBP2. Cette inhibition conduit à l'évictions des CtBP de leurs promoteurs cibles, entraînant la dérépression des gènes cibles des CtBP. Ce mécanisme est particulièrement pertinent dans le contexte du cancer, où les CtBP jouent un rôle dans la promotion de la croissance tumorale et de la survie .

Applications De Recherche Scientifique

MTOB (sodium) has a wide range of scientific research applications, including:

Comparaison Avec Des Composés Similaires

Composés similaires

Acide 2-céto-4-(méthylthio)butyrique : Similaire en structure et en fonction, utilisé comme précurseur dans les voies métaboliques.

Acide 2-oxobutyrique : Un autre composé apparenté possédant des propriétés biochimiques similaires.

Unicité

L'acide méthylthiobutyrique (sodium) est unique en raison de son puissant effet inhibiteur sur les CtBP, ce qui le distingue d'autres composés similaires. Sa capacité à moduler la régulation transcriptionnelle et l'apoptose en fait un outil précieux à la fois en recherche et en applications thérapeutiques .

Propriétés

IUPAC Name |

sodium;4-methylsulfanyl-2-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3S.Na/c1-9-3-2-4(6)5(7)8;/h2-3H2,1H3,(H,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFSCKRWNXKWTLR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(=O)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

white, free-flowing powder | |

| Record name | Sodium 4-(methylthio)-2-oxobutanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/509/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in water and white petrolatum | |

| Record name | Sodium 4-(methylthio)-2-oxobutanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/509/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

51828-97-8 | |

| Record name | Sodium 4-(methylthio)-2-oxobutanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051828978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-methylthio-2-oxobutyric acid ,sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM 4-(METHYLTHIO)-2-OXOBUTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EZY36W75U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

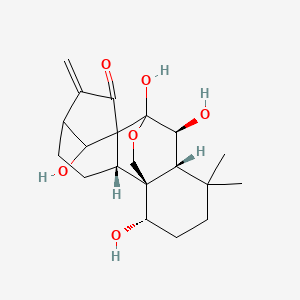

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S)-3-[(2,3--Dihydro-5-methoxy-1H-inden-4-yl)oxy]pyrrolidine hydrochloride](/img/structure/B1677479.png)